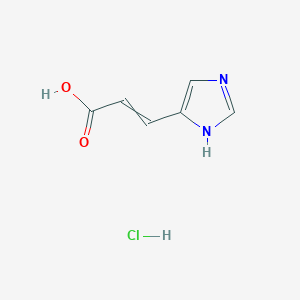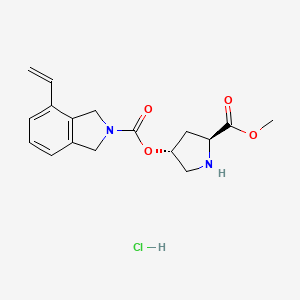![molecular formula C13H18O2 B8467607 [[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene](/img/structure/B8467607.png)
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene typically involves the reaction of cyclobutanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of [[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-3-Benzyloxymethylcyclobutanol: This compound is structurally similar but lacks the methyl ether group.
trans-3-Benzyloxymethylcyclobutanol: The trans isomer has a different spatial arrangement of atoms, leading to distinct chemical properties.
3-Benzyloxymethylcyclobutanol: This compound lacks the cis configuration, resulting in different reactivity and applications
Uniqueness
[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its cis configuration and methyl ether group make it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(3-methoxycyclobutyl)methoxymethylbenzene |
InChI |
InChI=1S/C13H18O2/c1-14-13-7-12(8-13)10-15-9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
Clé InChI |
HGAXGYZPDLPLHV-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(C1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Chloro-1H-indol-3-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B8467526.png)
![2-[(Tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8467531.png)

![4-[4-(Pent-3-en-1-yl)cyclohexyl]benzonitrile](/img/structure/B8467550.png)


![4-[4-(Benzyloxy)phenyl]-1,1,1-trifluorobutan-2-one](/img/structure/B8467588.png)




![2-(Propan-2-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8467648.png)


